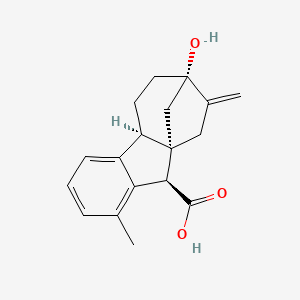
Allogibberic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allogibberic acid is a member of fluorenes.
科学的研究の応用
1. Plant Growth Regulation
Allogibberic acid has been identified as an inhibitor of flowering in various plants, such as Lemna perpusilla, a type of duckweed. This acid increases the frond multiplication rate while decreasing frond size when used in specific concentrations. Such properties make allogibberic acid significant in the study of plant growth and development (Pryce, 1973).
2. Medicinal Chemistry
Allogibberic acid derivatives have been synthesized for their potential anti-proliferative activity against various cancer cell lines. Some derivatives have shown promising cytotoxic activities, indicating their potential use in cancer treatment research (Wu et al., 2018).
3. Natural Product Synthesis
The synthesis of pharbinilic acid, a naturally occurring allogibberic acid, has been reported. Efficient synthetic methods enable the production of pharbinilic acid and related analogs, which are studied for their potential as modulators of NF-κB activity, a critical factor in immune response and inflammation (Annand et al., 2015).
4. Analytical Chemistry
In the field of analytical chemistry, mass spectrometry studies of allogibberic acid have provided insights into the fragmentation patterns of gibberellins, a class of plant hormones. Understanding these patterns is crucial for the structural characterization of related compounds (Voigt et al., 1978).
5. Molecular Biology
Research in molecular biology has explored the transformation of gibberellic acid into allogibberic acid under certain conditions. This understanding aids in the broader study of plant hormone biosynthesis and degradation pathways (Pankrushina et al., 1988).
特性
CAS番号 |
427-79-2 |
|---|---|
製品名 |
Allogibberic acid |
分子式 |
C18H20O3 |
分子量 |
284.3 g/mol |
IUPAC名 |
(1S,2R,9S,12S)-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadeca-3,5,7-triene-2-carboxylic acid |
InChI |
InChI=1S/C18H20O3/c1-10-4-3-5-12-13-6-7-18(21)9-17(13,8-11(18)2)15(14(10)12)16(19)20/h3-5,13,15,21H,2,6-9H2,1H3,(H,19,20)/t13-,15-,17+,18+/m1/s1 |
InChIキー |
IFYWTLQMNWNCFH-WCZJQEMASA-N |
異性体SMILES |
CC1=C2[C@@H]([C@@]34CC(=C)[C@@](C3)(CC[C@@H]4C2=CC=C1)O)C(=O)O |
SMILES |
CC1=C2C(C34CC(=C)C(C3)(CCC4C2=CC=C1)O)C(=O)O |
正規SMILES |
CC1=C2C(C34CC(=C)C(C3)(CCC4C2=CC=C1)O)C(=O)O |
同義語 |
(4balpha,10beta)-7-Hydroxy-1-methyl-8-methylenegibba-1,3,4a(10a)-triene-10-carboxylic acid allogibberic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



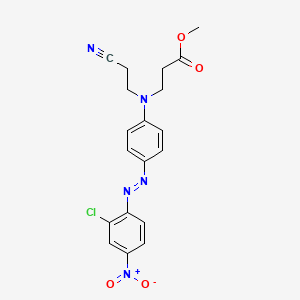
![5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane](/img/structure/B1207425.png)
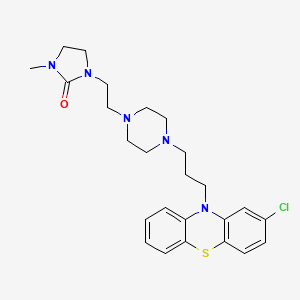

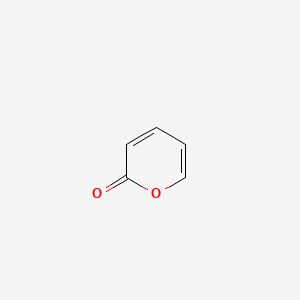
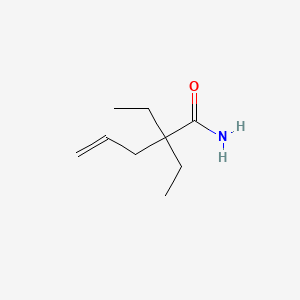
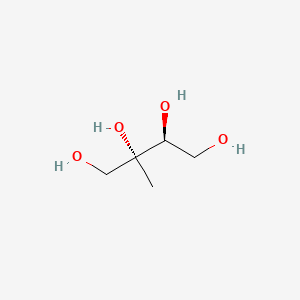
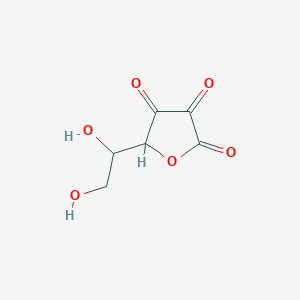
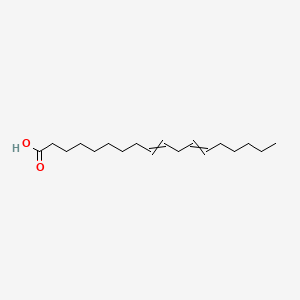
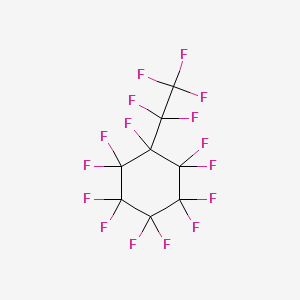
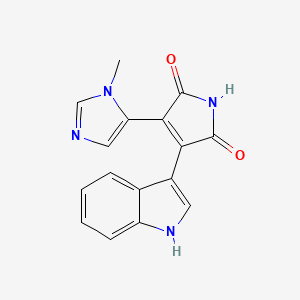
![3-[5-(2-Methoxyethylthio)-4-methyl-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B1207447.png)
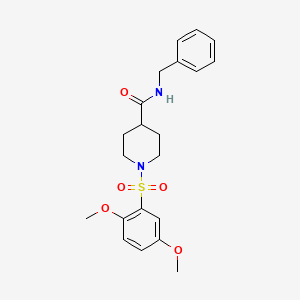
![1-[(1-tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-3,4-dihydro-2H-quinoline](/img/structure/B1207449.png)